1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
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Overview
Description
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoro-2-pyridine, is synthesized through various methods, including the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Pyrazole Formation: The fluoropyridine intermediate undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.
Boronic Acid Pinacol Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Applied in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of complex organic molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different substitution patterns.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at a different position on the pyridine ring.
Trifluoromethylpyridine: Contains multiple fluorine atoms, offering different electronic properties and reactivity.
Uniqueness
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to the combination of the fluorinated pyridine ring and the pyrazole moiety, along with the boronic acid pinacol ester group. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-fluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)12-6-5-11(16)8-17-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSRHQTXWPAUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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